molecular formula C21H33NO2 B14627880 1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one CAS No. 55078-69-8

1-[1-Heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one

Katalognummer: B14627880
CAS-Nummer: 55078-69-8
Molekulargewicht: 331.5 g/mol
InChI-Schlüssel: QYYOWXGHJFPMIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one is an organic compound with a complex structure that includes a heptyl chain, a hydroxy-phenyl group, and a piperidinyl-propanone moiety

Vorbereitungsmethoden

The synthesis of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one typically involves multiple steps, including the formation of the piperidine ring, the attachment of the heptyl chain, and the introduction of the hydroxy-phenyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Heptyl Chain: This step often involves alkylation reactions using heptyl halides under basic conditions.

    Introduction of the Hydroxy-Phenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions: Reagents like potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution are commonly used.

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one involves its interaction with specific molecular targets. The hydroxy-phenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl-propanone moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one can be compared with similar compounds such as:

    1-[1-Heptyl-4-(3-methoxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the presence of a methoxy group instead of a hydroxy group.

    1-[1-Heptyl-4-(4-hydroxy-phenyl)-piperidin-4-yl]-propan-1-one: Differing by the position of the hydroxy group on the phenyl ring.

    1-[1-Heptyl-4-(3-hydroxy-phenyl)-piperidin-4-yl]-butan-1-one: Differing by the length of the carbon chain in the propanone moiety.

Eigenschaften

CAS-Nummer

55078-69-8

Molekularformel

C21H33NO2

Molekulargewicht

331.5 g/mol

IUPAC-Name

1-[1-heptyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one

InChI

InChI=1S/C21H33NO2/c1-3-5-6-7-8-14-22-15-12-21(13-16-22,20(24)4-2)18-10-9-11-19(23)17-18/h9-11,17,23H,3-8,12-16H2,1-2H3

InChI-Schlüssel

QYYOWXGHJFPMIM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCN1CCC(CC1)(C2=CC(=CC=C2)O)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.